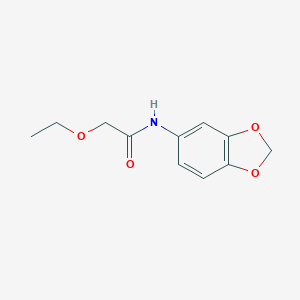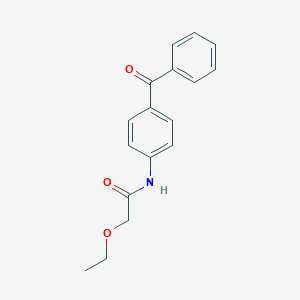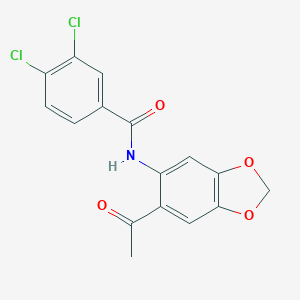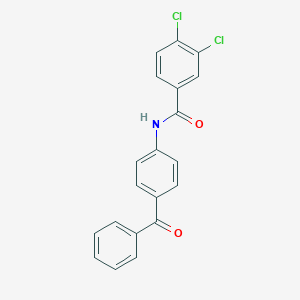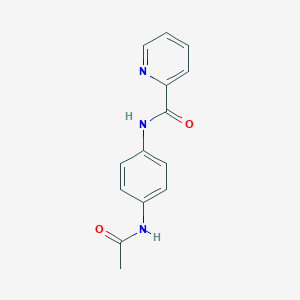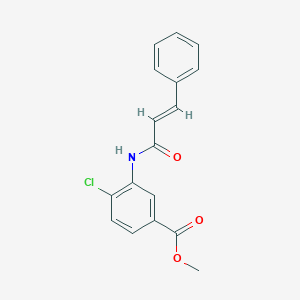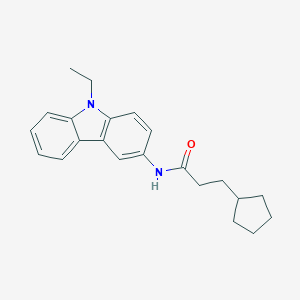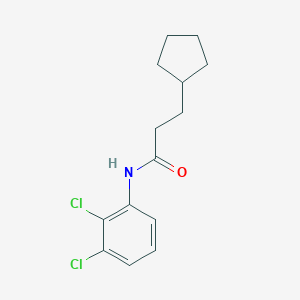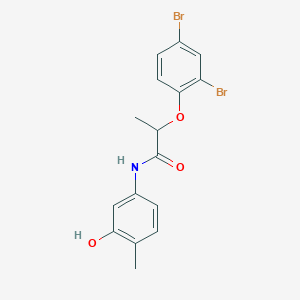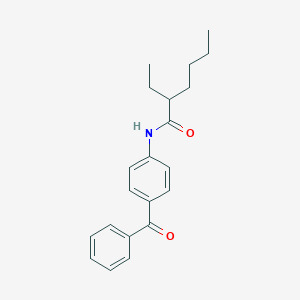
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide, also known as ACBC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds that have been shown to exhibit a wide range of biological activities. ACBC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
作用機序
The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide is not fully understood. However, it has been suggested that its inhibitory activity against enzymes is due to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and catalytic activity. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit a high affinity for carbonic anhydrase, suggesting that it may act as a competitive inhibitor of this enzyme.
Biochemical and Physiological Effects:
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antitumor activity and has been used in studies investigating the role of sulfonamide compounds in cancer treatment. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. Additionally, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit anti-inflammatory activity and has been used in studies investigating the role of sulfonamide compounds in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide in lab experiments is its ability to inhibit several enzymes, making it a useful tool for studying various biological processes. Additionally, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit antitumor and anti-inflammatory activity, making it a potential candidate for the development of new cancer and anti-inflammatory drugs. However, one limitation of using N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research involving N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide. One potential direction is the development of new cancer and anti-inflammatory drugs based on the structure of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the production of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide may lead to the discovery of new sulfonamide compounds with potential therapeutic applications.
合成法
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide can be synthesized using several methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 6-acetyl-1,3-benzodioxole in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide as a white solid. Another method involves the reaction of 6-acetyl-1,3-benzodioxole with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as pyridine.
科学的研究の応用
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit antitumor activity and has been used in studies investigating the role of sulfonamide compounds in cancer treatment.
特性
製品名 |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide |
|---|---|
分子式 |
C15H12ClNO5S |
分子量 |
353.8 g/mol |
IUPAC名 |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C15H12ClNO5S/c1-9(18)12-6-14-15(22-8-21-14)7-13(12)17-23(19,20)11-4-2-10(16)3-5-11/h2-7,17H,8H2,1H3 |
InChIキー |
BYFQTIYILMWLMY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
正規SMILES |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(diethylamino)phenyl]-2-ethoxyacetamide](/img/structure/B310135.png)
![Ethyl 3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B310136.png)

